molecular formula C26H32N2O6 B613579 Fmoc-Alpha-Me-Orn(Boc)-OH CAS No. 1315449-95-6

Fmoc-Alpha-Me-Orn(Boc)-OH

Cat. No.: B613579
CAS No.: 1315449-95-6
M. Wt: 468,54 g/mole
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Description

Fmoc-Alpha-Me-Orn(Boc)-OH: is a derivative of ornithine, an amino acid, which is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus and a tert-butyloxycarbonyl (Boc) protecting group at the side chain. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Alpha-Me-Orn(Boc)-OH typically involves the following steps:

    Protection of the Alpha-Amino Group: The alpha-amino group of ornithine is protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.

    Protection of the Side Chain: The side chain amino group is protected with the Boc group using Boc2O in the presence of a base like triethylamine.

    Methylation: The alpha-carbon is methylated using a suitable methylating agent.

Industrial Production Methods: Industrial production methods for such compounds often involve automated peptide synthesizers that can handle multiple protection and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like HBTU or DIC.

Common Reagents and Conditions:

    Fmoc Removal: Piperidine in DMF.

    Boc Removal: TFA in dichloromethane.

    Coupling Reagents: HBTU, DIC, or EDC in the presence of a base like DIPEA.

Major Products Formed:

    Deprotected Ornithine Derivatives: After removal of protecting groups.

    Peptide Chains: When coupled with other amino acids.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Acts as a building block in combinatorial chemistry.

Biology:

  • Studied for its role in protein-protein interactions.
  • Used in the development of peptide-based drugs.

Medicine:

  • Investigated for its potential in drug delivery systems.
  • Used in the synthesis of therapeutic peptides.

Industry:

  • Employed in the production of custom peptides for research and development.
  • Utilized in the manufacture of peptide-based materials.

Mechanism of Action

Mechanism:

  • The compound acts as a protected amino acid derivative, facilitating the synthesis of peptides by preventing unwanted side reactions.
  • The Fmoc and Boc groups protect the amino and side chain groups, respectively, until they are selectively removed under specific conditions.

Molecular Targets and Pathways:

  • Targets peptide synthesis pathways.
  • Involved in the formation of peptide bonds during the elongation of peptide chains.

Comparison with Similar Compounds

    Fmoc-Orn(Boc)-OH: Similar but without the methyl group on the alpha-carbon.

    Fmoc-Lys(Boc)-OH: Similar structure but with lysine instead of ornithine.

Uniqueness:

  • The presence of the methyl group on the alpha-carbon can influence the steric and electronic properties of the compound, potentially affecting its reactivity and interactions in peptide synthesis.

Biological Activity

Fmoc-Alpha-Me-Orn(Boc)-OH, also known as Fmoc-α-methyl-ornithine, is a protected amino acid derivative widely used in peptide synthesis. Its unique structure, characterized by an alpha-methyl group and protective groups (Fmoc and Boc), enhances the stability and biological activity of peptides synthesized from it. This article explores its biological activity, synthesis methods, applications in research and medicine, and relevant case studies.

  • IUPAC Name: (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid
  • Molecular Formula: C₁₈H₃₃N₂O₄
  • CAS Number: 1315449-95-6

Synthesis Methods

The synthesis of this compound typically involves:

  • Methylation of the alpha carbon of ornithine.
  • Protection of the amino group with the Fmoc group.
  • Protection of the side chain with the Boc group.

These steps are carried out using organic solvents and bases to facilitate the reactions. The deprotection process often utilizes piperidine for Fmoc removal and trifluoroacetic acid (TFA) for Boc removal .

Biological Activity

This compound's biological activity is primarily attributed to its incorporation into peptides, which can modulate various biochemical interactions:

Upon deprotection, the free amino groups participate in peptide bond formation, leading to the synthesis of specific peptide sequences. The presence of the alpha-methyl group can influence the conformation of peptides, enhancing their stability and biological activity .

Applications

  • Peptide Synthesis: Used extensively in solid-phase peptide synthesis (SPPS) to create complex peptides.
  • Biological Research: Facilitates studies on protein-protein interactions and enzyme-substrate mechanisms.
  • Therapeutics: Investigated for potential use in drug development, particularly as a scaffold for therapeutic peptides due to its enhanced cell permeability .

Case Studies

  • Cell Permeability Enhancement:
    • This compound has been conjugated to GFP-labeled peptides, resulting in improved cell permeability compared to unconjugated counterparts. This modification allows for more effective delivery of therapeutic agents into cells .
  • Cyclic Peptide Formation:
    • Research indicates that cyclic peptides synthesized using this compound exhibit increased stability and biological activity, making them promising candidates for drug development .

Comparative Analysis

The following table compares this compound with similar compounds:

CompoundStructure CharacteristicsUnique Features
Fmoc-D-Orn(Boc)-OHLacks alpha-methyl groupStandard ornithine without methylation
Fmoc-Lys(Boc)-OHContains lysine instead of ornithineDifferent amino acid backbone
Fmoc-Dab(Boc)-OHContains diaminobutyric acidSimilar structure but different side chains
This compound Alpha-methyl group enhances stabilityImproved biological activity due to methylation

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O6/c1-25(2,3)34-23(31)27-15-9-14-26(4,22(29)30)28-24(32)33-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,9,14-16H2,1-4H3,(H,27,31)(H,28,32)(H,29,30)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGFTODLQPYAOF-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCCNC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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